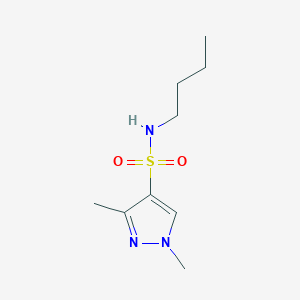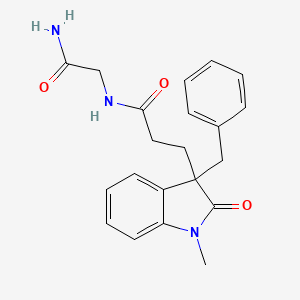
4-hydroxy-1-(4-methylquinolin-2-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Novel Synthesis Approach : Fatma et al. (2017) described the synthesis of a structurally similar compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, using Michael addition of a secondary amine to the α, β-unsaturated carbonyl compound (Fatma et al., 2017).
Molecular Structure Analysis
- Crystal Structure and Molecular Geometry : The same study by Fatma et al. (2017) also involved X-ray crystallography for studying the crystal structure and utilized density functional theory (DFT) for molecular geometry analysis (Fatma et al., 2017).
Chemical Reactions and Properties
- Conformational Analysis and Reactivity : The study also performed conformational analysis using DFT and calculated local reactivity descriptors, providing insights into the chemical reactivity of the molecule (Fatma et al., 2017).
Physical Properties Analysis
- Spectroscopic and Quantum Chemical Studies : Fatma et al. (2017) also conducted vibrational analysis, hyperpolarizability, and molecular electrostatic potential studies, offering insights into the physical properties of the compound (Fatma et al., 2017).
Chemical Properties Analysis
- Thermodynamic Properties : The study included an investigation of the thermodynamic properties of the molecule, essential for understanding its chemical properties (Fatma et al., 2017).
科学的研究の応用
Hydrogen Bonding and Structural Analysis
Research has shown the importance of hydrogen bonding in the structural analysis of compounds similar to the chemical structure mentioned. For example, studies on hydrogen bonding in proton-transfer compounds involving similar structural components have elucidated the comparative structural features and hydrogen-bonding patterns in such compounds (Smith, Wermuth, & Sagatys, 2011).
Catalytic Applications
The chemical structure serves as a key component in the synthesis of novel nanomagnetic reusable catalysts for efficient synthesis of organic compounds. Fe3O4 nanoparticles functionalized with similar piperidine carboxylic acids have been utilized in catalytic reactions, demonstrating the potential of these compounds in facilitating organic transformations (Ghorbani‐Choghamarani & Azadi, 2015).
Polymer Chemistry
In polymer chemistry, derivatives of hydroxy acids, which share structural similarities with the compound of interest, have been explored for the creation of highly functionalized polymers. These studies highlight the unique polymerization behavior and applications of these materials in various fields, including nanomedicine and organocatalysis (Nan et al., 2017).
Antibacterial Activity
Research into quinoline and piperidine derivatives, which are structurally related to the compound , has shown promising antibacterial activities. These studies have contributed to the understanding of the structure-activity relationship in designing effective antibacterial agents (Sheu et al., 1998).
Photolabile Protecting Groups
Compounds incorporating quinoline structures have been developed as photolabile protecting groups for carboxylic acids, demonstrating improved properties for biological applications. This research outlines the potential of such compounds in controlled release and in vivo studies (Fedoryak & Dore, 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-hydroxy-1-(4-methylquinolin-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-10-14(17-13-5-3-2-4-12(11)13)18-8-6-16(21,7-9-18)15(19)20/h2-5,10,21H,6-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWVPTBQLQYQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCC(CC3)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)
![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)


![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)
![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)
![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)
![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)
